molecular formula C10H11Cl2NO B14062586 1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one

1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14062586
M. Wt: 232.10 g/mol
InChI Key: XELBGCSMTIMWPV-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of the chlorination and amination steps. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.

    Substitution: The chloromethyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as a starting material for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one exerts its effects depends on its interaction with molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with specific enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-(methyl)phenyl)-1-chloropropan-2-one
  • 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one
  • 1-(3-Amino-4-(fluoromethyl)phenyl)-1-chloropropan-2-one

Uniqueness

1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both amino and chloromethyl groups, which provide it with distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.

Biological Activity

1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula: C10_{10}H10_{10}Cl2_{2}N2_{2}O
  • Molecular Weight: 232.10 g/mol

The structure includes:

  • An amino group (-NH2_2)
  • A chloromethyl group (-CH2_2Cl)
  • A chloropropanone moiety

These functional groups contribute to its reactivity and biological interactions, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its mechanism involves the formation of covalent bonds with nucleophilic sites on microbial proteins or nucleic acids, potentially disrupting cellular functions. Studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It appears to inhibit cancer cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism may involve the activation of caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.48Induction of apoptosis via caspase activation
HCT-1160.78Disruption of cellular signaling pathways

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . The chloromethyl group can react with nucleophilic sites on biomolecules such as DNA and proteins, leading to:

  • Inhibition of enzymatic activity
  • Disruption of normal cellular processes
    This interaction can result in altered signaling pathways that are crucial for cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated effective inhibition against several Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with lower concentrations yielding significant antimicrobial effects.

Study 2: Cancer Cell Line Evaluation

In vitro studies involving MCF-7 and HCT-116 cells revealed that treatment with varying concentrations of this compound led to a marked decrease in cell viability. Flow cytometry analysis showed increased apoptosis rates, confirming its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one, and what reaction conditions optimize yield?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Substitution reactions : The chloromethyl group at the 4-position of the phenyl ring (similar to structures in and ) can react with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Ketone functionalization : The 1-chloropropan-2-one moiety may be introduced via Friedel-Crafts acylation using chloroacetyl chloride and Lewis acids like AlCl₃ .
    Optimize yields by controlling stoichiometry, temperature (typically 0–80°C), and solvent polarity (e.g., dichloromethane or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and chloromethyl groups (δ 4.0–5.0 ppm). The carbonyl signal (C=O) appears at ~200–210 ppm in ¹³C NMR .
  • XRD : Single-crystal X-ray diffraction (as in ) confirms bond lengths/angles and molecular packing. Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for validation .
  • FT-IR : Identify C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹ for the amino group) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

Answer:

  • Nucleophilic substitution : The chloromethyl group undergoes substitution with amines, thiols, or alkoxides to form derivatives .
  • Ketone reactivity : The 1-chloropropan-2-one group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to yield alcohols) .
  • Aromatic electrophilic substitution : The amino group directs electrophiles to the para position of the phenyl ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Answer:

  • DFT calculations : Optimize transition-state geometries for substitution reactions (e.g., chloromethyl group reactivity) using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parametrize charges via the AM1-BCC method .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., 25–80°C) can clarify splitting caused by hindered rotation of the chloromethyl or amino groups .
  • 2D NMR : Use HSQC and HMBC to assign overlapping signals in aromatic regions. Compare with simulated spectra from computational tools like ACD/Labs .

Q. What strategies mitigate safety risks during handling and storage?

Answer:

  • Handling : Use PPE (gloves, goggles) due to the compound’s chloromethyl group, which is a lachrymator and skin irritant (similar to ). Work under fume hoods.
  • Storage : Store in airtight containers at 2–8°C, away from bases or reducing agents to prevent decomposition .

Q. How can structural analogs of this compound be designed for biological activity studies?

Answer:

  • Bioisosteric replacement : Substitute the chloromethyl group with trifluoromethyl (as in ) or methoxy groups to modulate lipophilicity and target binding.
  • Scaffold hybridization : Combine the phenylpropan-2-one core with pharmacophores from antimicrobial agents (e.g., triazole rings) via click chemistry .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar chlorinated ketones in reactivity?

Answer:

  • Electron-withdrawing effects : The chloromethyl group increases electrophilicity at the carbonyl carbon compared to non-chlorinated analogs (e.g., 3-(3-chlorophenyl)-2-propanone in ).
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl in ) reduce reaction rates in nucleophilic substitutions .

Q. What experimental controls are critical when studying its stability under varying pH conditions?

Answer:

  • pH buffers : Use citrate (pH 3–6) and borate (pH 7–10) buffers. Monitor degradation via HPLC at 254 nm.
  • Control samples : Include antioxidants (e.g., BHT) to isolate pH-driven degradation from oxidative pathways .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[3-amino-4-(chloromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5,13H2,1H3

InChI Key

XELBGCSMTIMWPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CCl)N)Cl

Origin of Product

United States

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